molecular formula C11H7BrOS B1273529 5-(3-Bromophenyl)thiophene-2-carbaldehyde CAS No. 38401-72-8

5-(3-Bromophenyl)thiophene-2-carbaldehyde

Cat. No. B1273529
CAS RN: 38401-72-8
M. Wt: 267.14 g/mol
InChI Key: XZSNNXGBKLEJKK-UHFFFAOYSA-N
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Description

The compound "5-(3-Bromophenyl)thiophene-2-carbaldehyde" is a brominated thiophene derivative, which is a class of compounds known for their interesting chemical and physical properties. Thiophene derivatives are often studied for their potential applications in materials science, including organic electronics and photovoltaics due to their conjugated systems and ability to participate in various chemical reactions .

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, a regioselective synthesis approach was used to create a related compound, "5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde," utilizing a chemo- and regioselective Br/Li exchange reaction, which is a multi-step process with an overall yield of 33% . Similarly, the preparation of "5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone" involves the formation of hydrogen bonds, which could be a relevant technique in the synthesis of bromophenyl thiophene derivatives .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated using techniques such as X-ray diffraction analysis. For example, the structure of "3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde" was determined using this method . This suggests that similar analytical techniques could be applied to determine the molecular structure of "5-(3-Bromophenyl)thiophene-2-carbaldehyde."

Chemical Reactions Analysis

Thiophene derivatives are known to undergo various chemical reactions. For instance, "5-Chloro- and 5-bromo-benzo[b]thiophen-3-carbaldehydes" were prepared using the Sommelet and Krohnke reactions and were shown to participate in the Doebner reaction with malonic acid . Photochemical synthesis is another reaction pathway, as demonstrated by the conversion of halogenothiophenes into phenyl derivatives upon irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary significantly. Photophysical studies of a related compound showed variations in extinction coefficients and quantum yields in different solvents, indicating solvent-dependent properties . The synthesis of "1,4-di(5'-carbaldehyde-thiophen-2'-yl)-2,5-dioctyloxy-benzene" revealed its UV-vis absorption and photoluminescence properties, which are important for applications in optoelectronic devices .

Scientific Research Applications

Photophysical and Chemical Synthesis

  • Photochemical Synthesis : 5-(3-Bromophenyl)thiophene-2-carbaldehyde has been studied in photochemical synthesis processes. For instance, derivatives of thiophene-2-carbaldehyde have been synthesized via photochemical reactions, involving the irradiation of halogenothiophenes, which highlights the reactivity and utility of such compounds in synthesis processes (Antonioletti et al., 1986).

Material Chemistry and Organic Electronics

  • Optical Properties for Organic Electronics : The photophysical properties of thiophene derivatives, such as 4-aryl substituted thiophene-2-carbaldehydes, have been explored. These compounds demonstrate potential as materials for organic light-emitting diodes (OLEDs), highlighting the applicability of thiophene derivatives in the field of organic electronics and materials science (Xu & Yu, 2011).

Organic Synthesis and Chemical Reactions

  • Regioselective Synthesis : Research on 5-(3-Bromophenyl)thiophene-2-carbaldehyde includes studies on regioselective synthesis. For example, a study detailed the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde from a related bromo-thiophene compound, demonstrating the regioselectivity in such synthesis processes (Bar, 2021).

Chemical Reactions and Transformations

  • Chemical Transformations : The compound has been involved in studies focusing on various chemical transformations, such as the Vilsmeier–Haack formylation of thiophenes. This process is crucial in the field of organic synthesis, illustrating the versatility of thiophene derivatives in chemical reactions (Drewry & Scrowston, 1969).

Sensor Development and Analytical Chemistry

  • Fluorescent Sensors for Metal Ions : Thiophene-2-carbaldehyde derivatives have been synthesized and evaluated as fluorescent sensors, particularly for detecting metal ions like iron. This application demonstrates the potential of such compounds in analytical chemistry and sensor technology (Zhang et al., 2016).

properties

IUPAC Name

5-(3-bromophenyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrOS/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSNNXGBKLEJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393818
Record name 5-(3-bromophenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromophenyl)thiophene-2-carbaldehyde

CAS RN

38401-72-8
Record name 5-(3-Bromophenyl)-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38401-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-bromophenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phosphorus oxychloride (1.15 mL; 15.4 mM) was added slowly to stirring dimethylformamide (0.95 mL; 12.2 mM) at -10° under nitrogen. The resulting mixture was stirred for 15 mins. 2-(3'-bromophenyl)thiophene (2.12 g; 9 mM) was then added. The reaction mixture was then warmed slowly to 110° over a period of 1 hr. cooled and poured into ice, and cautiously neutralized with sodium carbonate. Extraction with ethyl acetate and drying the organic phase with anhydrous magnesium sulfate provided upon concentration 2.16 g of the desired aldehyde as an oily solid.
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.95 mL
Type
solvent
Reaction Step Four

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